

A Technical Guide to the Spectroscopic Profile of (S)-(+)-3-Methyl-2-butanol

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Compound of Interest

Compound Name: (S)-(+)-3-Methyl-2-butanol

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This technical guide provides an in-depth overview of the spectroscopic data for the chiral alcohol **(S)-(+)-3-Methyl-2-butanol**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the key spectroscopic data for **(S)-(+)-3-Methyl-2-butanol**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.56	Quintet	H-2 (CH-OH)
~1.77	Octet	H-3 (CH)
~1.18	Doublet	C-1 Methyl (CH ₃)
~0.93 & ~0.96	Doublet	C-4 Methyls (2xCH ₃)
~1.5 (variable)	Broad Singlet	OH

Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from publicly available spectra.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Assignment
~72.7	C-2 (CH-OH)
~35.1	C-3 (CH)
~20.0	C-1 (CH ₃)
~18.2	C-4 (CH ₃)
~17.9	C-4' (CH ₃)

Solvent: CDCl₃. Data sourced from publicly available spectra.[\[1\]](#)

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3400	Strong, Broad	O-H stretch (Hydrogen-bonded)
~2870-2960	Strong	C-H stretch (sp ³ hybridized)
~1370-1390	Medium	C-H bend (gem-dimethyl)
~1100	Strong	C-O stretch (secondary alcohol)

Sample preparation: Neat liquid film.[\[1\]](#)[\[2\]](#)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment of Fragment Ion
88	Low	$[M]^+$ (Molecular Ion)
73	Moderate	$[M - CH_3]^+$
70	Low	$[M - H_2O]^+$
55	Moderate	$[C_4H_7]^+$
45	High (Base Peak)	$[CH_3CHOH]^+$ (α -cleavage)
43	High	$[CH(CH_3)_2]^+$ (Isopropyl cation)

Ionization method: Electron Ionization (EI) at 70 eV.[\[1\]](#)[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of **(S)-(+)-3-Methyl-2-butanol** for 1H NMR or 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - Cap the tube and gently invert several times to ensure a homogenous solution.
- 1H NMR Spectroscopy Protocol:
 - Instrument: 400 MHz NMR Spectrometer.

- Solvent: CDCl_3 .
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Parameters:
 - Spectral Width: 16 ppm.
 - Acquisition Time: 4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16.
- Processing: Fourier transform the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
- ^{13}C NMR Spectroscopy Protocol:
 - Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ^1H frequency).
 - Solvent: CDCl_3 .
 - Temperature: 298 K.
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Acquisition Parameters:
 - Spectral Width: 240 ppm.
 - Acquisition Time: 1.5 seconds.
 - Relaxation Delay: 5 seconds.
 - Number of Scans: 1024.

- Processing: Fourier transform the FID with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum using the central peak of the CDCl_3 triplet at 77.16 ppm.

2.2 Infrared (IR) Spectroscopy

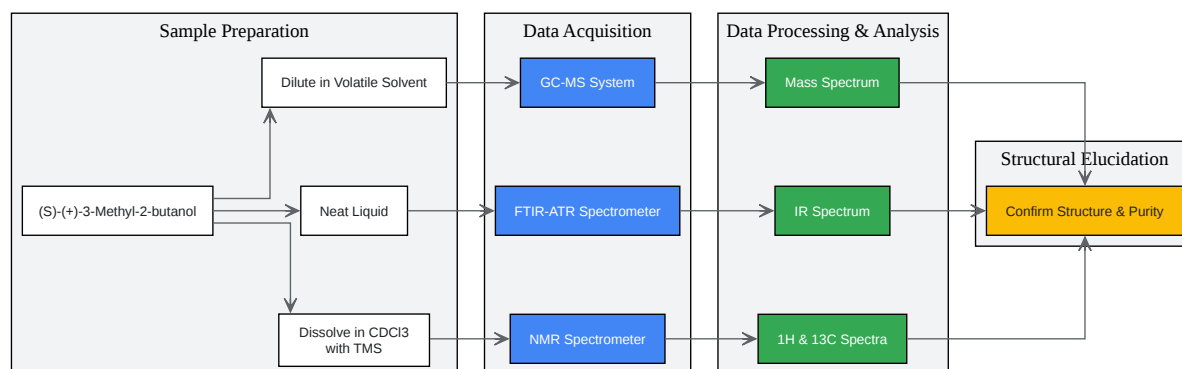
- Sample Preparation:
 - As **(S)-(+)-3-Methyl-2-butanol** is a liquid at room temperature, the spectrum is acquired "neat" (undiluted).
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol, followed by a dry cloth.
- FTIR-ATR Spectroscopy Protocol:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
 - Background: Collect a background spectrum of the empty, clean ATR crystal.
 - Sample Application: Place one to two drops of **(S)-(+)-3-Methyl-2-butanol** directly onto the center of the ATR crystal to completely cover the sampling area.
 - Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16.
 - Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic ratioing against the background spectrum.

2.3 Mass Spectrometry (MS)

- Sample Preparation and Introduction:

- Dilute a small amount of **(S)-(+)-3-Methyl-2-butanol** in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
- The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification prior to ionization.
- GC-MS Protocol:
 - Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
 - GC Conditions:
 - Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injector Temperature: 250°C.
 - Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230°C.
 - Mass Range: m/z 35-350.
 - Scan Speed: 2 scans/second.

Mandatory Visualizations



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Caption: Workflow for the spectroscopic analysis of **(S)-(+)-3-Methyl-2-butanol**.

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